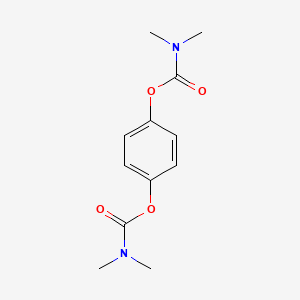

1,4-phenylene bis(dimethylcarbamate)

Overview

Description

1,4-phenylene bis(dimethylcarbamate) is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-phenylene bis(dimethylcarbamate) is 252.11100700 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-phenylene bis(dimethylcarbamate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-phenylene bis(dimethylcarbamate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Polymers

- Phenylene–disiloxane polymers derived from 1,4-bis(dimethylsilyl)benzene exhibit unique thermal properties and crystallinity, which can be manipulated for various polymer applications (Kawakita et al., 2001).

- Poly(thio-2,6-dimethyl-1,4-phenylene), synthesized from bis(3,5-dimethylphenyl) disulfide, is a soluble, amorphous polymer with properties akin to poly(oxy-2,6-dimethyl-1,4-phenylene), offering potential in various polymer-based applications (Jikei et al., 1992).

Photoluminescent Materials

- 1,4-Bis-(α-cyano-4-methoxystyryl)benzene shows high photoluminescence, indicating potential for developing photoluminescent materials with varied emission characteristics (Lowe & Weder, 2002).

Liquid Crystal Polyurethanes

- Novel liquid crystal polyurethanes synthesized using 1,4-bis(p-hydroxyalkoxybenzoate)phenylene display thermotropic properties, suggesting their use in specialized material applications (Hao-bo et al., 2006).

Copolymers with Specific Applications

- Poly(phenylene vinylene) chains grafted poly(organophosphazene) copolymers, synthesized involving 1,4-bischloromethylbenzene, have potential in organic light-emitting diode (OLED) technology due to their unique photoluminescent properties (Leung et al., 2002).

Polyelectrolyte Materials

- Poly(phenylene)-based polyelectrolytes, synthesized from 1,4-bis(2,4,5-triphenylcyclopentadienone)benzene, show promise as materials for polymer electrolyte membrane fuel cells due to their high proton conductivity and thermal stability (Fujimoto et al., 2005).

Corrosion Inhibition

- Bis Schiff’s Bases, such as N1,

Photocrosslinkable Polymers

- 1,4-Phenylene bis(acrylic acid) can be incorporated into polyesters to create photocrosslinkable polymers, useful for photochemically thermoset applications in film and fiber fabrication (Vargas et al., 2000).

Chemical Synthesis and Modification

- The synthesis of 1,3-bis(2-alkylthio-1,3,4-oxadiazole-5-yl)phenylenes offers potential in the field of chemical synthesis, with some compounds displaying fungicidal activities, indicating their use in agricultural applications (Zhou Xin, 2010).

Hyperbranched Conjugated Polymers

- Hyperbranched conjugated polymers containing 1,3-butadiene units and 1,4-phenylene segments exhibit ratiometric fluorescence, serving as selective chemosensors for Fe3+ ions, which can be applied in environmental monitoring and biochemistry (Luo et al., 2017).

Properties

IUPAC Name |

[4-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-13(2)11(15)17-9-5-7-10(8-6-9)18-12(16)14(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXRHTUWSOLFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)OC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213402 | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63884-51-5 | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4024293.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4024296.png)

![ethyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4024299.png)

![2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4024310.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4024320.png)

![3-oxo-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4024332.png)

![2-{[1-(3,5-difluorophenyl)ethyl]amino}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4024339.png)

![1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4024348.png)

![2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4024362.png)

![N-[4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4024372.png)